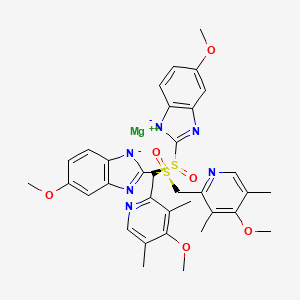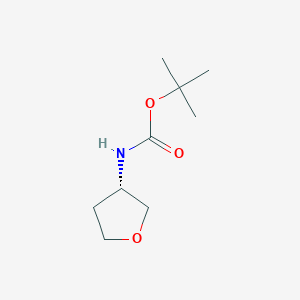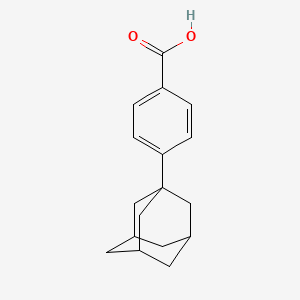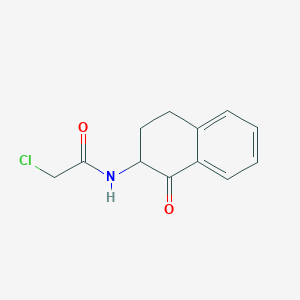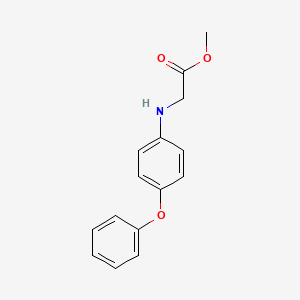
methyl N-(4-phenoxyphenyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl N-(4-phenoxyphenyl)glycinate is an organic compound with the molecular formula C15H15NO3 It is a derivative of phenoxyphenylamine and is characterized by the presence of a methyl ester group attached to the aminoacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-phenoxyphenyl)glycinate typically involves the reaction of 4-phenoxyaniline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Phenoxyaniline+Methyl bromoacetateK2CO3,DMF,heatMethyl 2-[(4-phenoxyphenyl)amino]acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
methyl N-(4-phenoxyphenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
科学研究应用
methyl N-(4-phenoxyphenyl)glycinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of methyl N-(4-phenoxyphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 2-[(4-methoxyphenyl)amino]acetate
- Ethyl 2-[(4-phenoxyphenyl)amino]acetate
- Methyl 2-[(4-chlorophenyl)amino]acetate
Uniqueness
methyl N-(4-phenoxyphenyl)glycinate is unique due to its specific phenoxyphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC 名称 |
methyl 2-(4-phenoxyanilino)acetate |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)11-16-12-7-9-14(10-8-12)19-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
InChI 键 |
LBJJUAQIFKIEFX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC1=CC=C(C=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)-](/img/structure/B8788076.png)
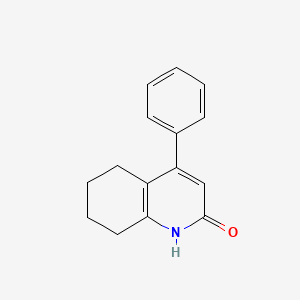
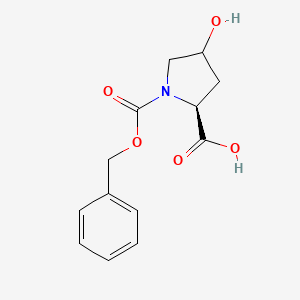
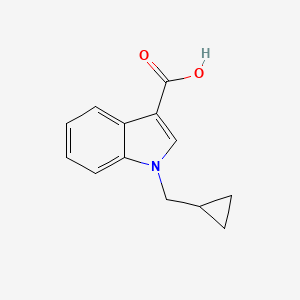
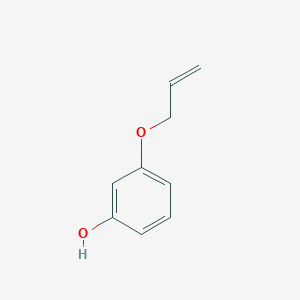
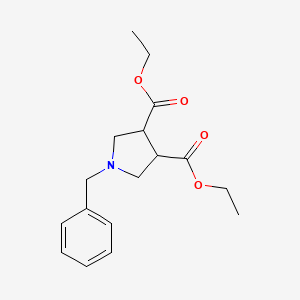
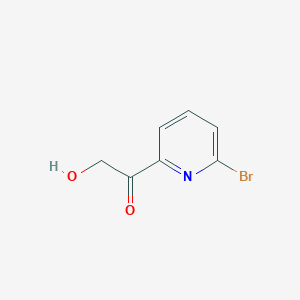
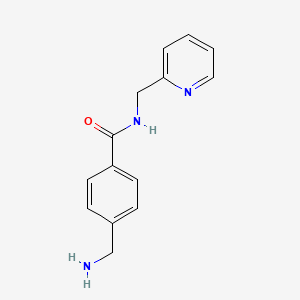
![2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B8788142.png)
